Ro 8-4304 Hydrochloride

Descripción

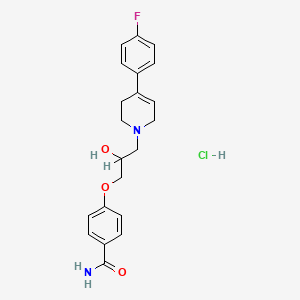

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-[3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O3.ClH/c22-18-5-1-15(2-6-18)16-9-11-24(12-10-16)13-19(25)14-27-20-7-3-17(4-8-20)21(23)26;/h1-9,19,25H,10-14H2,(H2,23,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOXWHKUQOFFJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1C2=CC=C(C=C2)F)CC(COC3=CC=C(C=C3)C(=O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017637 | |

| Record name | 4-[3-[4-(4-Fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312991-77-7 | |

| Record name | 4-[3-[4-(4-Fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Ro 8-4304 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Ro 8-4304 Hydrochloride, a selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a focus on the NR2B subunit.

Chemical Properties and Structure

This compound is a synthetic molecule that has garnered interest in neuroscience research due to its high selectivity for NR2B-containing NMDA receptors. This selectivity allows for the targeted investigation of the roles of these specific receptor subtypes in various physiological and pathological processes.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 4-[3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxypropoxy]benzamide;hydrochloride | [1] |

| Synonyms | Ro 8-4304, Ro84304, Ro-8-4304, Ro 8-4304 HCl | [1] |

| CAS Number | 1312991-77-7 | [1] |

| Molecular Formula | C₂₁H₂₄ClFN₂O₃ | [2][3] |

| Molecular Weight | 406.88 g/mol | [3] |

| Purity | ≥99% by HPLC | [1] |

| Solubility | Soluble in water (10 mM) and DMSO (100 mM) | [1] |

| Storage | Store in a cool and dry place. Desiccate at room temperature. | [1] |

| Stability | Stable for up to 1 year at room temperature. Degrades more quickly at higher temperatures (e.g., stable for 6 months at 40°C). | [1] |

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical Structure of Ro 8-4304.

Mechanism of Action and Signaling Pathway

This compound is a non-competitive antagonist of the NMDA receptor, exhibiting over 100-fold selectivity for receptors containing the NR2B subunit compared to those containing the NR2A subunit.[1] Its mechanism of action is activity-dependent, meaning it has a higher affinity for the activated and desensitized states of the NMDA receptor.

The binding of Ro 8-4304 to the NR2B subunit allosterically inhibits the ion channel, preventing the influx of Ca²⁺ ions that is normally triggered by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine). This selective blockade of NR2B-mediated calcium influx allows for the specific modulation of downstream signaling pathways.

References

- 1. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Molecular Interactions of Ro 8-4304 Hydrochloride with the NR2B Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 8-4304 hydrochloride is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a pronounced preference for receptors containing the GluN2B (formerly NR2B) subunit. This technical guide provides an in-depth exploration of the mechanism of action of Ro 8-4304 at the molecular level, focusing on its interaction with the NR2B subunit. We will delve into its binding characteristics, the intricacies of its state-dependent antagonism, and the downstream signaling consequences of its inhibitory action. This document synthesizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows to facilitate a comprehensive understanding for researchers in neuroscience and drug development.

Introduction

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a pivotal role in excitatory synaptic transmission, synaptic plasticity, and neuronal development. The overactivation of these receptors, however, is implicated in a variety of neuropathological conditions, including ischemic stroke and neurodegenerative diseases. NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diverse family of GluN2 subunits (GluN2A-D) confers distinct pharmacological and biophysical properties to the receptor complex.

The GluN2B subunit, in particular, has emerged as a significant therapeutic target due to its involvement in excitotoxic neuronal death. Selective antagonists of NR2B-containing NMDA receptors are sought after for their potential to offer neuroprotection with a reduced side-effect profile compared to non-selective NMDA receptor blockers. This compound has been identified as such a molecule, demonstrating a non-competitive, voltage-independent, and state-dependent antagonism with high selectivity for NR2B-containing receptors.[1][2][3] This guide will elucidate the molecular underpinnings of this interaction.

Quantitative Analysis of this compound's Interaction with NR2B

The inhibitory potency of Ro 8-4304 on NR2B-containing NMDA receptors has been quantified through various electrophysiological and pharmacological assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity under different conditions.

| Parameter | Value | Conditions | Receptor Type | Reference |

| Selectivity | >100-fold | Comparison of affinity for NR1/NR2B vs. NR1/NR2A | Recombinant human NMDA receptors | [3] |

| IC50 | 0.36 µM | In response to 100 µM NMDA | Native NMDA receptors in rat cultured cortical neurons | [2][3] |

| IC50 | 2.3 µM | In response to 10 µM NMDA | Native NMDA receptors in rat cultured cortical neurons | [2][3] |

| IC50 | 0.6 µM | In the absence of spermine | Native NMDA receptors in rat cultured cortical neurons | |

| IC50 | 3.0 µM | In the presence of 1 mM spermine | Native NMDA receptors in rat cultured cortical neurons | |

| IC50 | 7.5 µM | In the presence of 3 mM spermine | Native NMDA receptors in rat cultured cortical neurons |

Mechanism of Action: A State-Dependent Antagonism

The inhibitory action of Ro 8-4304 on NR2B-containing NMDA receptors is characterized by its non-competitive, voltage-independent, and state-dependent nature. This intricate mechanism sets it apart from traditional competitive antagonists and channel blockers.

Non-Competitive and Voltage-Independent Inhibition: Ro 8-4304 does not compete with glutamate or glycine (B1666218) for their binding sites on the NMDA receptor.[2][3] Furthermore, its inhibitory effect is not dependent on the membrane potential, distinguishing it from channel blockers like MK-801 that bind within the ion channel pore in a voltage-dependent manner.

State-Dependent Binding: A key feature of Ro 8-4304's mechanism is its preferential binding to specific conformational states of the NMDA receptor. It exhibits a significantly higher affinity for the activated and desensitized states of the receptor compared to the resting (agonist-unbound) state.[2][3] This state-dependent interaction leads to a more pronounced inhibition of highly active or over-stimulated NMDA receptors, a desirable property for a neuroprotective agent.

This mechanism is further highlighted by the observation that the apparent affinity of Ro 8-4304 increases with higher concentrations of the agonist NMDA.[2][3] At low NMDA concentrations (1 µM), Ro 8-4304 can even cause a slight potentiation of the current, suggesting a complex allosteric modulation.[2][3]

Kinetic Properties: Compared to another well-known NR2B-selective antagonist, ifenprodil (B1662929), Ro 8-4304 displays markedly faster kinetics of binding and unbinding to the NMDA receptor.[2][3] This kinetic profile may have significant implications for its in vivo efficacy and side-effect profile.

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the data and for designing future research. Below are detailed protocols for the key experiments used to characterize the mechanism of action of Ro 8-4304.

Whole-Cell Voltage-Clamp Electrophysiology in Cultured Neurons

This technique is instrumental in directly measuring the ion flow through NMDA receptors and assessing the inhibitory effect of Ro 8-4304.

Cell Preparation:

-

Primary cortical neurons are harvested from rat embryos and cultured on poly-D-lysine-coated glass coverslips.

-

Experiments are typically performed on neurons cultured for 7-14 days.

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine, pH adjusted to 7.4 with NaOH. Tetrodotoxin (TTX, 1 µM) is often included to block voltage-gated sodium channels.

-

Internal Solution (in mM): 120 CsF, 10 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2 with CsOH.

Recording Procedure:

-

Coverslips with cultured neurons are placed in a recording chamber on the stage of an inverted microscope.

-

Patch pipettes with a resistance of 3-5 MΩ are pulled from borosilicate glass capillaries.

-

A giga-ohm seal is formed between the pipette tip and the neuronal membrane.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

The neuron is voltage-clamped at a holding potential of -60 mV.

-

NMDA receptor-mediated currents are evoked by the rapid application of NMDA (e.g., 10 µM or 100 µM) in the presence of a saturating concentration of the co-agonist glycine (e.g., 10 µM).

-

Ro 8-4304 is applied at various concentrations to determine its inhibitory effect on the NMDA-evoked currents.

-

Data is acquired and analyzed to calculate IC50 values and to study the kinetics of inhibition.

Radioligand Binding Assay for Selectivity Determination

This assay is used to determine the binding affinity of Ro 8-4304 for different NMDA receptor subtypes, thereby establishing its selectivity.

Membrane Preparation:

-

HEK293 cells are transiently transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., NR1/NR2A or NR1/NR2B).

-

Cells are harvested, and crude membranes are prepared by homogenization and centrifugation.

Binding Assay Protocol:

-

Cell membranes (containing a specific amount of protein, e.g., 50-100 µg) are incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

A specific radioligand that binds to the ifenprodil site on the NR2B subunit (e.g., [3H]ifenprodil) is added at a concentration near its Kd.

-

Increasing concentrations of unlabeled Ro 8-4304 are added to compete with the radioligand for binding.

-

The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specific binding.

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

The data is analyzed to determine the IC50 value of Ro 8-4304, which is then converted to a Ki (inhibition constant) value. The ratio of Ki values for NR1/NR2A and NR1/NR2B receptors determines the selectivity.

Visualizing the Molecular Interactions and Workflows

Signaling Pathway of NR2B Antagonism

The binding of Ro 8-4304 to the NR2B subunit allosterically modulates the receptor, leading to a reduction in calcium influx upon glutamate and glycine binding. This has significant downstream consequences on intracellular signaling cascades often associated with excitotoxicity.

Figure 1. Signaling pathway illustrating the inhibitory effect of Ro 8-4304 on NR2B-containing NMDA receptors and downstream signaling.

Experimental Workflow for Whole-Cell Electrophysiology

The following diagram outlines the key steps involved in a whole-cell voltage-clamp experiment to assess the effect of Ro 8-4304.

Figure 2. Experimental workflow for determining the IC₅₀ of Ro 8-4304 using whole-cell voltage-clamp electrophysiology.

Conclusion

This compound is a highly selective, non-competitive, and state-dependent antagonist of NR2B-containing NMDA receptors. Its unique mechanism of action, characterized by preferential inhibition of activated and desensitized receptors and faster kinetics compared to other NR2B antagonists, makes it a valuable research tool and a potential lead for the development of novel neuroprotective therapeutics. The detailed understanding of its interaction with the NR2B subunit, facilitated by the experimental approaches outlined in this guide, is essential for advancing our knowledge of NMDA receptor pharmacology and for the rational design of future drugs targeting this critical receptor.

References

- 1. US20130045991A1 - Neuroprotective modulation of nmda receptor subtype activities - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. State-dependent NMDA receptor antagonism by Ro 8-4304, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of Selective NR2B Antagonism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the rationale, mechanisms, and evidence supporting the selective antagonism of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor as a neuroprotective strategy. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction: The Rationale for Targeting NR2B in Excitotoxicity

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, essential for synaptic transmission and plasticity. However, excessive glutamate release, as occurs during ischemic stroke or traumatic brain injury, leads to overactivation of its receptors, particularly the N-methyl-D-aspartate receptor (NMDAR). This phenomenon, termed "excitotoxicity," triggers a massive influx of calcium (Ca²⁺) into neurons, initiating a cascade of cytotoxic events and ultimately leading to cell death.[1][2][3]

While early clinical trials with non-selective NMDAR antagonists showed promise in preclinical models, they failed in human trials due to a narrow therapeutic window and severe side effects like hallucinations.[1][2][3][4] This led to a more nuanced understanding of NMDAR subtypes. NMDARs are heteromeric complexes, typically composed of two GluN1 subunits and two GluN2 subunits. The GluN2 subunit composition (predominantly GluN2A and GluN2B in the forebrain) dictates the receptor's functional properties and, critically, its downstream signaling.[4]

A significant body of research now indicates that GluN2A- and GluN2B-containing NMDARs have opposing roles in neuronal fate.[5][6] Activation of synaptic GluN2A-containing receptors is linked to pro-survival signaling pathways.[6] In contrast, the activation of extrasynaptic GluN2B-containing receptors is strongly coupled to cell death pathways.[6][7][8] This dichotomy provides a compelling therapeutic rationale: selectively antagonizing NR2B-containing NMDARs could block excitotoxic cell death while preserving the essential physiological functions mediated by NR2A-containing receptors.[4][9][10]

Mechanism of Action: Dueling Signaling Pathways

The neuroprotective effect of selective NR2B antagonism is rooted in its ability to preferentially inhibit pro-death intracellular signaling cascades while leaving pro-survival pathways intact.

Pro-Death Signaling via NR2B-Containing NMDARs

Extrasynaptic NR2B-containing NMDARs are key mediators of excitotoxic neuronal death.[6][8] Their activation leads to the engagement of specific downstream effectors that promote apoptosis and neuronal damage.

-

PSD-95-nNOS Coupling: The C-terminal of the NR2B subunit contains a PDZ-binding motif that allows it to bind to the postsynaptic density protein-95 (PSD-95). PSD-95 acts as a scaffold, bringing neuronal nitric oxide synthase (nNOS) into close proximity with the receptor. Upon Ca²⁺ influx through NR2B-containing channels, nNOS is activated, leading to the production of nitric oxide (NO), a key mediator of neurotoxicity.[7] Disrupting this NR2B-PSD-95-nNOS complex has been shown to reduce ischemic brain damage.[7]

-

CREB Shut-Off: While synaptic NMDAR activity promotes the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein), which upregulates pro-survival genes, extrasynaptic NR2B activation is coupled to a CREB shut-off pathway, effectively suppressing these protective mechanisms.[4][11]

-

p38 MAPK Activation: NMDAR-dependent activation of the stress-activated kinase p38 mitogen-activated protein kinase (p38 MAPK) is a significant contributor to excitotoxic cell death.[12][13] This activation is triggered by Ca²⁺ influx and can be disrupted by peptides that interfere with the NR2B C-terminal, indicating a preferential link between NR2B and this pro-apoptotic kinase.[13]

-

DAPK1 and STEP: Death-associated protein kinase 1 (DAPK1) is another key protein in the NR2B-mediated death signaling pathway.[7] Furthermore, sustained NR2B stimulation can lead to the degradation of the tyrosine phosphatase STEP, which normally inactivates p38 MAPK. This degradation relieves the inhibition on p38 MAPK, promoting cell death.[12]

Pro-Survival Signaling via NR2A-Containing NMDARs

In contrast, the activation of synaptic NMDARs, which are predominantly NR2A-containing in mature neurons, promotes cell survival through several key pathways.

-

ERK1/2 Activation: Synaptic NMDARs are strongly coupled to the activation of the Extracellular signal-Regulated Kinase (ERK1/2) pathway. Activated ERK translocates to the nucleus and phosphorylates CREB.[7]

-

CREB Activation: Phosphorylated CREB promotes the transcription of pro-survival genes, including Brain-Derived Neurotrophic Factor (BDNF).

-

PI3K-Akt Pathway: Synaptic NMDAR activity also activates the PI3K-Akt signaling cascade, a central pathway that inhibits apoptosis and promotes cell survival.

Preclinical Evidence and Experimental Protocols

The neuroprotective potential of selective NR2B antagonists has been demonstrated in numerous in vitro and in vivo models of neuronal injury.

In Vitro Studies

In vitro models are crucial for elucidating mechanisms and screening compounds. A common paradigm involves exposing cultured neurons to excitotoxic insults.

-

Experimental Protocol: Glutamate/NMDA-Induced Excitotoxicity Assay

-

Cell Culture: Primary hippocampal or cortical neurons are cultured for 14-21 days in vitro (DIV) to allow for maturation and synapse formation.[14]

-

Pre-treatment: Cultures are pre-treated with the selective NR2B antagonist (e.g., Ifenprodil (B1662929), Ro 25-6981) or vehicle for a specified duration (e.g., 1 hour).[11]

-

Excitotoxic Insult: A toxic concentration of NMDA (e.g., 50 µM) or glutamate is applied for a short period (e.g., 15-60 minutes).[11][14]

-

Washout and Incubation: The excitotoxin is washed out, and neurons are returned to their original medium, sometimes still containing the antagonist.

-

Viability Assessment: After 24 hours, neuronal death is quantified using methods such as:

-

Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.[14]

-

Cell Staining: Using fluorescent dyes like Propidium Iodide (marks dead cells) and Hoechst 33342 (marks all nuclei) to calculate the percentage of dead cells.

-

MTT Assay: Measures the metabolic activity of viable cells.[15]

-

-

-

Quantitative Data from In Vitro Studies

| Compound | Model | Endpoint | Result | Reference |

| Ifenprodil (3 µM) | Cultured Neurons + 50 µM NMDA | Cell Death | Significant prevention of excitotoxic cell death | [11] |

| SL-82,0715 | Cultured Hippocampal Neurons + Glutamate | LDH Release | Blocked glutamate-induced neurotoxicity | [14] |

| CP-101,606 | Cultured Hippocampal Neurons + Glutamate | Neurotoxicity | IC₅₀ = 11 nM when co-applied, 35 nM when applied after | [16] |

| 2-BFI | HEK293 cells expressing NR1/NR2B | NMDAR Current Inhibition | IC₅₀ = 18.47 µM (vs. 238.6 µM for NR2A) | [17] |

In Vivo Studies

Animal models, particularly rodent models of stroke, are essential for evaluating the therapeutic efficacy of NR2B antagonists in a complex physiological system.

-

Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

-

Anesthesia: Animals are anesthetized (e.g., with isoflurane).

-

Surgical Procedure: The middle cerebral artery (MCA) is occluded for a defined period (e.g., 90 minutes) typically using an intraluminal filament. This induces focal cerebral ischemia.

-

Drug Administration: The NR2B antagonist or vehicle is administered intravenously or intraperitoneally, either before, during, or after the ischemic insult.[18]

-

Reperfusion: The filament is withdrawn to allow blood flow to return to the ischemic territory.

-

Behavioral Assessment: Neurological deficits are assessed at various time points (e.g., 24h, 48h, 7 days) using standardized scoring systems (e.g., beam walking test, neurological deficit score).[18]

-

Infarct Volume Measurement: At the end of the experiment (e.g., 48 hours or 7 days post-MCAO), animals are euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC) to quantify the volume of the ischemic infarct.

-

-

Quantitative Data from In Vivo Studies

| Compound | Model | Dose/Regimen | Key Finding(s) | Reference |

| Tat-NR2B9c | Rat model of stroke | Systemic administration | Reduced ischemic brain damage | [7] |

| BZAD-01 | 6-OHDA rat model of Parkinson's | 10 mg/kg in drinking water | Significantly reduced dopamine (B1211576) cell loss and improved behavior | [19] |

| CP-101,606 | Rat cortical compression ischemia | 1-20 mg/kg IV | Dose-dependent improvement in functional recovery and reduced brain damage | [18] |

| 2-BFI + NVP-AAM077 | tMCAO rat model | Co-administration | Notable mitigation of cerebral ischemic injury | [17] |

Key Selective NR2B Antagonists

Several classes of compounds have been developed that show high selectivity for the NR2B subunit.

Ifenprodil and Derivatives

Ifenprodil is a phenylethanolamine that acts as a non-competitive antagonist, binding to a unique site at the interface between the GluN1 and GluN2B N-terminal domains.[20][21][22] It is a widely used pharmacological tool and has served as the basis for developing second and third-generation antagonists with improved properties.[1][10]

-

Traxoprodil (B148271) (CP-101,606): Developed by Pfizer, Traxoprodil is a potent and selective NR2B antagonist.[16][23] In preclinical models, it demonstrated significant neuroprotective effects in brain injury and ischemia.[18][23] It advanced to clinical trials for traumatic brain injury, where it showed a trend towards improved outcomes, particularly in the most severe cases, although the results were not statistically significant.[24] Its development was halted due to EKG abnormalities (QT prolongation).[23]

-

EVT-101 (ENS-101): Originating from Roche and developed by Evotec, EVT-101 is another selective NR2B antagonist.[15][25] Phase I studies showed it was well-tolerated, penetrated the brain, and modulated activity in brain regions relevant to memory and pain.[26][27][28] It was being developed for major depressive disorder but was discontinued.[25]

Other Notable Antagonists

-

Ro 25-6981: A highly selective and potent NR2B antagonist widely used in research to differentiate NR2B-mediated effects from those of other NMDAR subtypes.[6]

-

Neu2000: A multifunctional drug that acts as a moderate, NR2B-selective antagonist and also possesses potent antioxidant (spin-trapping) properties, designed to block multiple pathways of cell death in stroke.[2]

Clinical Translation and Future Directions

Despite robust preclinical data, the translation of selective NR2B antagonists into effective clinical therapies has been challenging.

-

Clinical Trial Outcomes: Trials with compounds like Traxoprodil for traumatic brain injury showed only modest benefits.[23][24] Other trials have been hampered by side effects or a failure to meet primary endpoints.[1][8]

-

Challenges:

-

Narrow Therapeutic Window: Like non-selective antagonists, the window for effective neuroprotection after an ischemic event may be very short, often before a patient can receive treatment.[2][5]

-

Side Effects: While better tolerated than non-selective antagonists, side effects such as dissociative symptoms and cardiovascular issues (e.g., QT prolongation with Traxoprodil) remain a concern.[23][27]

-

Complexity of Injury: Ischemic brain injury involves multiple pathological cascades beyond excitotoxicity, including inflammation and apoptosis, which may not be adequately addressed by targeting NR2B alone.

-

-

Future Directions:

-

Multi-target Drugs: Developing compounds like Neu2000 that address both excitotoxicity and oxidative stress could offer a broader therapeutic window and greater efficacy.[2]

-

Targeting Downstream Effectors: Instead of blocking the receptor itself, developing therapies that disrupt the specific pro-death signaling complexes downstream of NR2B (e.g., interfering with the PSD-95-nNOS interaction) is a promising alternative that may offer greater specificity and fewer side effects.[7][12]

-

Improved Patient Selection: Identifying patient populations most likely to benefit and optimizing the timing of administration will be crucial for future clinical trial success.

-

Conclusion

The selective antagonism of the NR2B subunit of the NMDA receptor remains a highly rational and compelling strategy for neuroprotection. The clear distinction between the pro-death signaling of extrasynaptic NR2B receptors and the pro-survival signaling of synaptic NR2A receptors provides a strong mechanistic foundation. While preclinical studies have consistently demonstrated the efficacy of selective NR2B antagonists in mitigating excitotoxic damage, clinical translation has been fraught with challenges. Future success in this field will likely depend on the development of next-generation therapies with improved safety profiles, multi-target actions, or the ability to precisely modulate the specific downstream signaling cascades that drive neuronal death.

References

- 1. NMDA/NR2B selective antagonists in the treatment of ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neu2000, an NR2B-selective, moderate NMDA receptor antagonist and potent spin trapping molecule for stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. Neuroprotective effect of estrogen: role of nonsynaptic NR2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Promising targets of cell death signaling of NR2B receptor subunit in stroke pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of nonsynaptic GluN2B-containing NMDA receptors in excitotoxicity: evidence that fluoxetine selectively inhibits these receptors and may have neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NR2B selective NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antagonists selective for NMDA receptors containing the NR2B subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In developing hippocampal neurons, NR2B-containing NMDA receptors can mediate signalling to neuronal survival and synaptic potentiation, as well as neuronal death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NR2B-NMDA receptor mediated modulation of the tyrosine phosphatase STEP regulates glutamate induced neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Specific Targeting of Pro-Death NMDA Receptor Signals with Differing Reliance on the NR2B PDZ Ligand | Journal of Neuroscience [jneurosci.org]

- 14. Neuroprotective effects of the N-methyl-D-aspartate receptor antagonists ifenprodil and SL-82,0715 on hippocampal cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. EVT-101 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 16. CP-101606 Pfizer Inc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2-BFI protects against ischemic stroke by selectively acting on NR2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The NMDA NR2B subunit-selective receptor antagonist, CP-101,606, enhances the functional recovery the NMDA NR2B subunit-selective receptor and reduces brain damage after cortical compression-induced brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotective effects of a selective N-methyl-D-aspartate NR2B receptor antagonist in the 6-hydroxydopamine rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ifenprodil Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mapping the binding site of the neuroprotectant ifenprodil on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. jneurosci.org [jneurosci.org]

- 23. Traxoprodil - Wikipedia [en.wikipedia.org]

- 24. The effect of the selective NMDA receptor antagonist traxoprodil in the treatment of traumatic brain injury. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 25. EVT-101 - Wikipedia [en.wikipedia.org]

- 26. Evotec's EVT 101 Shown to Penetrate the Brain in Man and to Modulate Brain Activity during the Performance of Cognitive Tasks - Evotec [evotec.com]

- 27. Evotec Successfully Completes Single Ascending Dose Component of Phase I Trial with EVT 101 for Alzheimer's Disease - Evotec [evotec.com]

- 28. Evotec's EVT 101 Well Tolerated in Four Week Higher Repeat Dose Safety Study - Evotec [evotec.com]

Investigating Excitotoxicity with Ro 8-4304 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Ro 8-4304 Hydrochloride in the study of excitotoxicity, a critical pathological process in various neurological disorders. This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high preference for the GluN2B (formerly NR2B) subunit.[1][2][3][4][5] Its non-competitive and voltage-independent mechanism of action makes it a valuable tool for dissecting the signaling pathways involved in glutamate-induced neuronal injury.[1][2][3][5]

Core Concepts: Excitotoxicity and the Role of NMDA Receptors

Excitotoxicity is a phenomenon where excessive stimulation of glutamate (B1630785) receptors, particularly NMDA receptors, leads to neuronal damage and death. This process is initiated by a massive influx of calcium ions (Ca2+) into the neuron, triggering a cascade of detrimental downstream events. These include mitochondrial dysfunction, activation of apoptotic pathways, and the generation of reactive oxygen species. The NMDA receptor, a heterotetrameric ion channel, plays a central role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in the pathophysiology of stroke, traumatic brain injury, and neurodegenerative diseases like Huntington's and Alzheimer's disease.

This compound's selectivity for the GluN2B subunit is of particular interest, as this subunit is predominantly found in extrasynaptic NMDA receptors, which are strongly linked to cell death signaling pathways. In contrast, synaptic NMDA receptors, which are more likely to contain GluN2A subunits, are often associated with pro-survival signals. This makes Ro 8-4304 a targeted tool to investigate and potentially mitigate the detrimental effects of excitotoxicity.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data regarding the activity and neuroprotective effects of this compound.

| Parameter | Value | Conditions | Reference |

| IC50 (NMDA Receptor Antagonism) | 0.4 µM | General NMDA receptor antagonism | [1] |

| 2.3 µM | Inhibition of 10 µM NMDA response | [5] | |

| 0.36 µM | Inhibition of 100 µM NMDA response | [5] | |

| Selectivity | >100-fold | For GluN2B over GluN2A subunits | [1][5] |

| Experimental Model | Treatment | Ro 8-4304 Concentration | Outcome | Reference |

| Rat Cortical Neurons | 100 µM NMDA for 10 min | Concentration-dependent | Neuroprotection observed | [1] |

| Cultured Hippocampal Neurons | 50 µM Glutamate | 10 µM | No significant difference in peak calcium influx compared to glutamate alone | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of excitotoxicity using this compound.

In Vitro Excitotoxicity Assay using Primary Neuronal Cultures

Objective: To assess the neuroprotective effects of this compound against NMDA-induced excitotoxicity in primary cortical neurons.

Materials:

-

Primary cortical neurons (e.g., from E18 rat embryos)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates

-

N-methyl-D-aspartate (NMDA)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture:

-

Isolate and culture primary cortical neurons on poly-D-lysine coated plates in Neurobasal medium.

-

Maintain the cultures for 10-14 days in vitro (DIV) to allow for maturation and synapse formation.

-

-

Induction of Excitotoxicity:

-

Prepare a stock solution of NMDA and glycine in a magnesium-free buffer (e.g., Locke's solution).

-

On the day of the experiment, replace the culture medium with the magnesium-free buffer.

-

Pre-incubate the neurons with varying concentrations of this compound (or vehicle control) for a specified period (e.g., 30 minutes).

-

Induce excitotoxicity by adding NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the culture wells.

-

Incubate for a short duration (e.g., 10-20 minutes).

-

-

Post-Insult Incubation:

-

Remove the NMDA-containing medium and replace it with fresh, pre-warmed culture medium.

-

Return the plates to the incubator and incubate for 24 hours.

-

-

Assessment of Cell Viability:

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan (B1609692) crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

LDH Assay:

-

Collect the culture supernatant.

-

Perform the LDH assay according to the manufacturer's instructions to measure the release of lactate (B86563) dehydrogenase from damaged cells.

-

-

Measurement of Intracellular Calcium Influx

Objective: To determine the effect of this compound on glutamate-induced intracellular calcium elevation.

Materials:

-

Primary hippocampal or cortical neurons

-

Fura-2 AM or other suitable calcium indicator dye

-

Glutamate

-

This compound

-

Fluorescence microscope or plate reader equipped for ratiometric calcium imaging

Procedure:

-

Cell Loading:

-

Load the cultured neurons with a calcium indicator dye (e.g., Fura-2 AM) in a physiological salt solution for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Baseline Measurement:

-

Acquire baseline fluorescence readings before the addition of any stimulants.

-

-

Stimulation and Recording:

-

Pre-incubate the cells with this compound (or vehicle) for a defined period.

-

Add glutamate (e.g., 50 µM) to the cells.

-

Record the changes in intracellular calcium concentration by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities at the two excitation wavelengths (for ratiometric dyes like Fura-2) to determine the relative change in intracellular calcium concentration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways in excitotoxicity and a typical experimental workflow for investigating the neuroprotective effects of this compound.

Caption: Excitotoxicity signaling cascade initiated by excessive glutamate and inhibited by Ro 8-4304 HCl.

Caption: Workflow for assessing the neuroprotective effects of this compound in vitro.

Caption: Logical relationship illustrating Ro 8-4304 HCl's mechanism in preventing neuronal injury.

References

- 1. Enantiomeric Propanolamines as selective N-Methyl-d-aspartate 2B Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. An allosteric interaction between the NMDA receptor polyamine and ifenprodil sites in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. State-dependent NMDA receptor antagonism by Ro 8-4304, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hypothermia reduces calcium entry via the N-methyl-D-aspartate and ryanodine receptors in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the State-Dependent Antagonism of Ro 8-4304 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 8-4304 hydrochloride is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a more than 100-fold selectivity for receptors containing the GluN2B (formerly NR2B) subunit over those containing the GluN2A subunit.[1] This compound is distinguished by its non-competitive and voltage-independent mechanism of action.[2] A key feature of Ro 8-4304 is its state-dependent antagonism, a mode of action it shares with ifenprodil (B1662929).[1] This means its affinity for the NMDA receptor is dynamic, changing with the conformational state of the receptor. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with the state-dependent antagonism of Ro 8-4304.

Quantitative Data

The state-dependent nature of Ro 8-4304's antagonism is evident in its varying inhibitory concentrations (IC50) under different agonist concentrations and its differential affinity for the various states of the NMDA receptor. The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Condition | Source |

| IC50 | 0.36 µM | 100 µM NMDA | [1] |

| IC50 | 2.3 µM | 10 µM NMDA | [1] |

| IC50 | 0.4 µM | Not specified |

| Receptor State | Relative Affinity Increase (compared to resting state) | Source |

| Activated | 14-fold | [1] |

| Desensitized | 23-fold | [1] |

| Parameter | IC50 | Condition | Source |

| Inhibition of NMDA response | 0.6 µM | In the absence of spermine | [3] |

| Inhibition of NMDA response | 3.0 µM | In the presence of 1 mM spermine | [3] |

| Inhibition of NMDA response | 7.5 µM | In the presence of 3 mM spermine | [3] |

| Parameter | Effect | Source |

| Glutamate site agonist affinity | 3-4 fold increase upon Ro 8-4304 binding | [1] |

Experimental Protocols

The investigation of Ro 8-4304's mechanism of action has primarily relied on whole-cell voltage-clamp electrophysiology in primary neuronal cultures and heterologous expression systems.

Primary Neuronal Culture

-

Cell Type: Rat cortical neurons.

-

Culture Duration: Neurons are typically used for electrophysiological recordings after 7 to 14 days in vitro.

-

Culture Conditions: Specific culture media and conditions for primary cortical neurons are maintained to ensure cell health and synapse formation.

Whole-Cell Voltage-Clamp Electrophysiology

-

Objective: To measure the effect of Ro 8-4304 on NMDA receptor-mediated currents in response to agonist application.

-

Recording Configuration: Whole-cell patch-clamp.

-

External Solution (in mM): 149 NaCl, 3.25 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, and 11 D-glucose. The pH is adjusted to 7.35 with NaOH, and the osmolarity is adjusted to 350 mOsmol/L with sucrose.[4]

-

Internal Pipette Solution (Typical): A cesium-based solution is often used to block potassium channels and improve voltage clamp quality. A representative solution may contain (in mM): 120 CsF, 10 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP. The pH is adjusted to 7.2 with CsOH.

-

Voltage Protocol: Neurons are voltage-clamped at a holding potential of -60 mV or -70 mV.

-

Agonist and Antagonist Application: NMDA and Ro 8-4304 are applied via a rapid perfusion system to allow for fast solution exchange and precise control of drug application timing.

-

State-Dependency Assessment:

-

Resting State: Ro 8-4304 is applied before the agonist (NMDA) to assess its affinity for the closed, resting state of the receptor.

-

Activated State: Ro 8-4304 is co-applied with the agonist (NMDA) to determine its affinity for the open/activated state.

-

Desensitized State: The receptor is first exposed to a prolonged application of the agonist to induce desensitization, followed by the application of Ro 8-4304 to measure its affinity for the desensitized state.

-

Recombinant Receptor Expression

-

System: Human embryonic kidney (HEK293) cells or Xenopus oocytes.

-

Transfection: Cells are transiently transfected with cDNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B, or GluN1 and GluN2A).

-

Purpose: To precisely control the subunit composition of the NMDA receptors and confirm the selectivity of Ro 8-4304 for GluN2B-containing receptors.

-

Electrophysiology: Whole-cell voltage-clamp or two-electrode voltage-clamp (for oocytes) is performed as described above.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of Ro 8-4304 state-dependent antagonism of the NMDA receptor.

Experimental Workflow for Assessing State-Dependency

Caption: Workflow for electrophysiological assessment of state-dependent antagonism.

Logical Relationship of Ro 8-4304 Binding and Allosteric Modulation

Caption: Allosteric interactions of Ro 8-4304 with the NMDA receptor.

References

- 1. biorxiv.org [biorxiv.org]

- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders [mdpi.com]

- 3. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An allosteric interaction between the NMDA receptor polyamine and ifenprodil sites in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ro 8-4304 Hydrochloride in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 8-4304 Hydrochloride is a potent, non-competitive, and voltage-independent antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high selectivity for the GluN2B (formerly NR2B) subunit.[1][2] Primarily characterized for its neuroprotective effects by inhibiting excitotoxicity, emerging evidence suggests that antagonists of the GluN2B-containing NMDA receptor may also play a role in cancer cell viability and proliferation. This document provides detailed application notes and protocols for the in vitro use of this compound in cell culture, with a focus on both neuronal and cancer cell lines.

Mechanism of Action

This compound exerts its antagonistic effect on the NMDA receptor in a state-dependent manner, showing a higher affinity for the activated and desensitized states of the receptor.[1] By selectively blocking the GluN2B subunit, it inhibits the influx of calcium ions (Ca²⁺) that is triggered by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine).[3] This blockade of Ca²⁺ influx disrupts downstream signaling cascades that can lead to either neuronal protection or, as recent studies suggest, inhibition of cancer cell survival and induction of apoptosis.[3][4]

Signaling Pathway of NMDA Receptor (GluN2B Subunit) Blockade

The following diagram illustrates the signaling pathway affected by the blockade of the GluN2B subunit of the NMDA receptor by this compound.

Caption: NMDA receptor (GluN2B) signaling pathway and its inhibition by Ro 8-4304.

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant GluN2B antagonists.

Table 1: IC₅₀ Values of this compound in Neuronal Cells

| Cell Type | Condition | IC₅₀ (µM) | Reference |

| Rat Cultured Cortical Neurons | Inhibition of 10 µM NMDA response | 2.3 | [1] |

| Rat Cultured Cortical Neurons | Inhibition of 100 µM NMDA response | 0.36 | [1] |

Table 2: Effects of Other Selective GluN2B Antagonists on Cancer Cell Lines

| Compound | Cell Line | Assay | Effect | Concentration/IC₅₀ | Reference |

| Ifenprodil | A549 (NSCLC) | Cell Viability | Reduced | Not specified | [4] |

| Ro 25-6981 | A549 (NSCLC) | Cell Viability | Reduced | Not specified | [4] |

| Ifenprodil | H460 (NSCLC) | Cell Viability | Reduced | Not specified | [4] |

| Ro 25-6981 | H460 (NSCLC) | Cell Viability | Reduced | Not specified | [4] |

| Ifenprodil | PanC-1 (Pancreatic) | Cell Viability | Reduced | ~442 µM | [5] |

| Ro 25-6981 | PanC-1 (Pancreatic) | Cell Viability | Reduced | 200 - 800 µM range | [5] |

Note: NSCLC stands for Non-Small Cell Lung Cancer.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sterile filters (0.22 µm)

Procedure:

-

Calculate the required amount: Based on the desired stock concentration and volume, calculate the mass of this compound needed. The molecular weight of this compound is 406.88 g/mol .

-

Example for a 10 mM stock solution in 1 mL:

-

Mass (g) = 10 x 10⁻³ mol/L * 1 x 10⁻³ L * 406.88 g/mol = 0.0040688 g = 4.07 mg

-

-

-

Dissolution:

-

For a high concentration stock (e.g., 100 mM), dissolve the calculated mass of this compound in the appropriate volume of DMSO.[] Vortex thoroughly until the powder is completely dissolved.

-

For a lower concentration stock (e.g., 10 mM), the compound is soluble in water.[] Dissolve the powder in sterile water and vortex.

-

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on the viability of adherent cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Target cell line (e.g., A549, H460, or other cancer cell lines)

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Experimental Workflow:

Caption: General workflow for an MTT-based cell viability assay.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach and resume growth.

-

Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM, and potentially higher for cancer cell lines based on data for other NR2B antagonists).[5]

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

-

-

Incubation: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Concluding Remarks

This compound is a valuable research tool for investigating the role of the NMDA receptor's GluN2B subunit in various cellular processes. While its primary application has been in neuroscience, the emerging data on the effects of GluN2B antagonists on cancer cells opens new avenues for research in oncology and drug development. The protocols provided here offer a starting point for in vitro studies. Researchers should optimize the experimental conditions, including cell density, compound concentration, and incubation times, for their specific cell lines and research questions.

References

- 1. State-dependent NMDA receptor antagonism by Ro 8-4304, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Efficacy of GluN2B-Containing NMDA receptor antagonist for antitumor and antidepressant therapy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

In Vivo Administration of Ro 8-4304 Hydrochloride in Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 8-4304 hydrochloride is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the NR2B subunit.[1][2][3] This selectivity suggests its potential as a therapeutic agent in neurological disorders where NR2B-containing NMDA receptor overactivation is implicated, such as neuropathic pain, Parkinson's disease, and cerebral ischemia.[4][5] While in vitro studies have extensively characterized its mechanism of action, comprehensive in vivo dosage data in rodent models remains limited in publicly available scientific literature. This document aims to provide a framework for researchers initiating in vivo studies with this compound by outlining its known pharmacological properties and presenting a generalized protocol for rodent administration.

Data Presentation

Despite a thorough review of existing literature, specific quantitative data on the in vivo dosage of this compound in rodent models (e.g., dose, route of administration, frequency, and observed effects) is not available. Research has primarily focused on its in vitro characterization.[3] Studies on similar NR2B antagonists, such as Ro 25-6981 and ifenprodil, have demonstrated neuroprotective and anticonvulsant effects in vivo, suggesting a potential avenue for future investigation with Ro 8-4304.[4][6]

Signaling Pathway

This compound exerts its effect by binding to the NR2B subunit of the NMDA receptor. This allosteric modulation inhibits the ion channel function, preventing the influx of calcium ions (Ca²⁺) that is typically triggered by the binding of glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine. The overactivation of NMDA receptors and subsequent excessive Ca²⁺ influx are key events in the excitotoxic cascade leading to neuronal damage in various neurological conditions. By selectively targeting the NR2B subunit, Ro 8-4304 is hypothesized to mitigate excitotoxicity while potentially avoiding some of the adverse effects associated with non-selective NMDA receptor antagonists.

Experimental Protocols

Given the absence of specific published in vivo protocols for this compound, the following generalized methodology is provided as a starting point for researchers. This protocol is based on standard practices for administering novel compounds to rodents and should be adapted based on preliminary dose-finding and tolerability studies.

Objective: To evaluate the in vivo efficacy and safety profile of this compound in a rodent model of a specific neurological disorder.

Materials:

-

This compound (purity ≥98%)

-

Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO and Tween 80, depending on the compound's solubility)

-

Rodent model (e.g., rats or mice, specific strain relevant to the disease model)

-

Standard laboratory equipment for animal handling, injection, and behavioral assessment.

Procedure:

-

Compound Preparation:

-

On the day of the experiment, prepare a stock solution of this compound in the chosen vehicle.

-

The concentration of the stock solution should be calculated to allow for the desired final injection volume (typically 5-10 ml/kg for intraperitoneal injection in rats).

-

Ensure the compound is fully dissolved. Gentle warming or sonication may be required. The final solution should be sterile-filtered.

-

-

Animal Handling and Acclimation:

-

House animals in a controlled environment (temperature, humidity, light-dark cycle) with ad libitum access to food and water.

-

Allow for an acclimation period of at least one week before the start of the experiment.

-

Handle animals regularly to minimize stress-induced variability.

-

-

Dose-Finding Study (Pilot Study):

-

Begin with a wide range of doses, informed by any available in vitro IC₅₀ values and data from structurally similar compounds. A logarithmic dose progression is often used (e.g., 0.1, 1, 10 mg/kg).

-

Administer single doses via the chosen route (e.g., intraperitoneal (i.p.), intravenous (i.v.), or oral (p.o.) gavage).

-

Closely monitor animals for any signs of toxicity, including changes in weight, behavior, and motor function, for at least 24-48 hours post-administration.

-

Establish the maximum tolerated dose (MTD) and a range of non-toxic, behaviorally active doses.

-

-

Efficacy Study:

-

Randomly assign animals to treatment groups (vehicle control and one or more doses of this compound).

-

Administer the compound or vehicle according to the study design (e.g., single dose or repeated dosing over a specific period). The timing of administration will depend on the disease model and the expected therapeutic window.

-

Conduct behavioral or physiological assessments at appropriate time points to evaluate the compound's efficacy.

-

At the end of the study, collect tissues for further analysis (e.g., histology, biochemistry) as required.

-

Experimental Workflow Diagram:

Conclusion

This compound holds promise as a selective NR2B antagonist for the study and potential treatment of neurological disorders. However, the lack of published in vivo dosage data necessitates a careful and systematic approach to preclinical evaluation. The protocols and diagrams provided herein offer a foundational framework for researchers to design and execute initial in vivo experiments in rodent models. It is imperative that future research in this area includes detailed reporting of dosage, administration routes, and observed effects to build a comprehensive understanding of the in vivo pharmacology of this compound.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. academic.oup.com [academic.oup.com]

- 3. academicworks.cuny.edu [academicworks.cuny.edu]

- 4. mdpi.com [mdpi.com]

- 5. Enantiomeric Propanolamines as selective N-Methyl-d-aspartate 2B Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Altered Structure and Function of NMDA Receptors in Development of Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Electrophysiology Patch-Clamp Studies Using Ro 8-4304

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 8-4304 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a strong preference for receptors containing the GluN2B subunit.[1][2][3] As a non-competitive and voltage-independent antagonist, Ro 8-4304 offers a valuable tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors.[1][2] Its state-dependent mechanism of action, with higher affinity for activated and desensitized receptor states, makes it a nuanced modulator of glutamatergic neurotransmission.[1][2][3] These application notes provide detailed protocols for utilizing Ro 8-4304 in electrophysiological patch-clamp experiments to characterize its effects on NMDA receptor currents.

Quantitative Data Summary

The inhibitory effects of Ro 8-4304 on NMDA receptor currents have been quantified in various experimental systems. The following tables summarize key quantitative data for easy comparison.

Table 1: Inhibitory Concentration (IC50) of Ro 8-4304 on NMDA-Evoked Currents

| Cell Type | Agonist Concentration | IC50 (µM) | Reference |

| Rat Cultured Cortical Neurons | 10 µM NMDA | 2.3 | [1][2] |

| Rat Cultured Cortical Neurons | 100 µM NMDA | 0.36 | [1][2][3] |

| Rat Cultured Cortical Neurones | 100 µM NMDA | 0.6 | [4] |

| Recombinant NR1/NR2B Receptors | Not Specified | 0.4 | [3] |

Table 2: Influence of Spermine on Ro 8-4304 Potency

| Cell Type | NMDA Concentration | Spermine Concentration | Ro 8-4304 IC50 (µM) | Reference |

| Rat Cultured Cortical Neurones | 100 µM | 0 mM | 0.6 | [4] |

| Rat Cultured Cortical Neurones | 100 µM | 1 mM | 3.0 | [4] |

| Rat Cultured Cortical Neurones | 100 µM | 3 mM | 7.5 | [4] |

Signaling Pathway

Ro 8-4304 exerts its effect by directly antagonizing the GluN2B subunit of the NMDA receptor, a key ionotropic glutamate (B1630785) receptor. The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with depolarization of the postsynaptic membrane to relieve magnesium block, leads to the influx of cations, most notably Ca2+. This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity and other cellular processes. Ro 8-4304, by blocking the receptor, inhibits this influx and the subsequent signaling pathways.

References

- 1. State-dependent NMDA receptor antagonism by Ro 8-4304, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. State-dependent NMDA receptor antagonism by Ro 8-4304, a novel NR2B selective, non-competitive, voltage-independent antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An allosteric interaction between the NMDA receptor polyamine and ifenprodil sites in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Calcium Imaging Assays with Ro 8-4304

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide for utilizing the GluN2B-selective NMDA receptor antagonist, Ro 8-4304, in conjunction with calcium imaging to measure and characterize neuronal activity.

Introduction

Calcium imaging is a cornerstone technique in neuroscience for monitoring the activity of large neuronal populations with single-cell resolution.[1][2][3] It relies on fluorescent indicators that report changes in intracellular calcium concentration ([Ca²⁺]i), which are a direct consequence of neuronal depolarization and synaptic activity.[4][5] The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor that, upon activation, facilitates significant calcium influx into the neuron, triggering a wide range of signaling cascades.[6]

Ro 8-4304 is a potent and selective antagonist that targets NMDA receptors containing the GluN2B subunit.[7][8] Its non-competitive and voltage-independent mechanism of action makes it a valuable pharmacological tool for dissecting the specific contribution of GluN2B-containing NMDA receptors to neuronal signaling and excitotoxicity.[7][9]

This application note details the use of Ro 8-4304 as an inhibitory compound in a calcium imaging assay to quantify its effect on NMDA-induced calcium transients in cultured neurons.

Mechanism of Action of Ro 8-4304

Ro 8-4304 acts as a selective, non-competitive antagonist of NMDA receptors.[7][8] It exhibits over 100-fold selectivity for receptors containing the GluN2B subunit compared to those with the GluN2A subunit.[7] The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor opens its ion channel, allowing the influx of cations, most notably Ca²⁺. Ro 8-4304 binds to a site on the GluN2B subunit, allosterically inhibiting the channel's function and thereby blocking this calcium influx.[6][9] This inhibitory action is state-dependent, meaning Ro 8-4304 has a higher affinity for the activated and desensitized states of the receptor.[7] By measuring the reduction in NMDA-induced calcium signals, one can directly quantify the inhibitory potency of Ro 8-4304.

Caption: Signaling pathway of Ro 8-4304 at the GluN2B-containing NMDA receptor.

Data Presentation: Quantitative Summary

The inhibitory activity of Ro 8-4304 has been characterized in various experimental systems. The following table summarizes key quantitative data.

| Parameter | Value | Conditions | Source |

| IC₅₀ | 0.36 µM | Inhibition of 100 µM NMDA response in rat cortical neurons. | [7] |

| IC₅₀ | 2.3 µM | Inhibition of 10 µM NMDA response in rat cortical neurons. | [7] |

| IC₅₀ | ~0.4 µM | General NMDA receptor antagonism. | |

| Selectivity | >100-fold | Preference for GluN2B-containing receptors over GluN2A. | [7] |

| Mechanism | Non-competitive | Binds to a site distinct from the agonist binding site. | [7][8] |

| Interaction | Allosteric | Competes with spermine; its IC₅₀ is increased in the presence of spermine. | [10] |

Application Note & Experimental Protocols

Principle of the Assay

This assay quantifies the inhibitory effect of Ro 8-4304 on neuronal activity by measuring changes in [Ca²⁺]i. Cultured neurons are loaded with a ratiometric calcium indicator, such as Fura-2 AM. A baseline fluorescence ratio is established before introducing Ro 8-4304. Subsequently, the neurons are stimulated with NMDA to induce a significant Ca²⁺ influx through NMDA receptors. The magnitude of this calcium transient is measured. In the presence of Ro 8-4304, the NMDA-induced Ca²⁺ influx is expected to be attenuated. The degree of attenuation is proportional to the concentration and potency of Ro 8-4304, allowing for the determination of dose-response relationships and IC₅₀ values.

Experimental Workflow

References

- 1. [Measuring Neural Activity Using Calcium Indicators] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium Imaging Data Analysis [simonsfoundation.org]

- 3. Calcium imaging - Wikipedia [en.wikipedia.org]

- 4. cs229.stanford.edu [cs229.stanford.edu]

- 5. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 6. NMDA receptor review [hellobio.com]

- 7. State-dependent NMDA receptor antagonism by Ro 8-4304, a novel NR2B selective, non-competitive, voltage-independent antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Extracellular Modulation of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. An allosteric interaction between the NMDA receptor polyamine and ifenprodil sites in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ro 8-4304 in Animal Models of Ischemic Stroke

Disclaimer: The following application notes and protocols are a synthesized guide based on methodologies for similar NR2B-selective NMDA receptor antagonists in preclinical ischemic stroke research. As of the latest literature review, specific in vivo efficacy data and established protocols for Ro 8-4304 in animal models of ischemic stroke are not publicly available. Therefore, the following information should be considered a starting point for research, with the understanding that optimization of dosages, administration routes, and timing will be necessary.

Introduction

Ro 8-4304 is a potent and selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors, a phenomenon known as excitotoxicity, is a key mechanism of neuronal injury following cerebral ischemia. The NR2B subunit is predominantly expressed in the forebrain and is critically involved in mediating excitotoxic neuronal death. Consequently, selective blockade of NR2B-containing NMDA receptors with compounds like Ro 8-4304 presents a promising therapeutic strategy for mitigating ischemic brain damage.

These application notes provide a comprehensive overview of the potential use of Ro 8-4304 in rodent models of focal cerebral ischemia, a common approach in stroke research. The provided protocols are based on established procedures for similar compounds and are intended to serve as a template for researchers initiating studies with Ro 8-4304.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for Ro 8-4304 based on typical findings for neuroprotective agents in preclinical stroke models. These values are illustrative and must be experimentally determined.

Table 1: Hypothetical Dose-Response of Ro 8-4304 on Infarct Volume and Neurological Deficit

| Dosage (mg/kg, i.v.) | Infarct Volume (% of hemisphere) | Neurological Score (mNSS) |

| Vehicle Control | 45 ± 5 | 10 ± 2 |

| 1 | 35 ± 6 | 8 ± 2 |

| 3 | 25 ± 5 | 6 ± 1 |

| 10 | 22 ± 4 | 5 ± 1 |

*Data are presented as mean ± SD. mNSS: modified Neurological Severity Score.

Table 2: Hypothetical Therapeutic Window of Ro 8-4304 (3 mg/kg, i.v.)

| Time of Administration (post-MCAO) | Infarct Volume (% of hemisphere) | Neurological Score (mNSS) |

| 30 minutes | 26 ± 5 | 6 ± 2 |

| 1 hour | 28 ± 6 | 7 ± 2 |

| 2 hours | 35 ± 7 | 8 ± 1 |

| 4 hours | 42 ± 5 | 9 ± 2 |

*MCAO: Middle Cerebral Artery Occlusion.

Experimental Protocols

Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

The tMCAO model is a widely used method to mimic focal ischemic stroke in humans.[1][2]

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Heating pad to maintain body temperature

-

Surgical microscope

-

Micro-surgical instruments

-

4-0 monofilament nylon suture with a silicone-coated tip

-

Laser Doppler flowmeter (for monitoring cerebral blood flow)

-

Ro 8-4304

-

Vehicle (e.g., saline or DMSO solution)

Procedure:

-

Anesthetize the rat with isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance) in a mixture of oxygen and nitrous oxide.

-

Place the animal in a supine position on a heating pad to maintain rectal temperature at 37.0 ± 0.5°C.

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Carefully dissect the arteries from the surrounding nerves and fascia.

-

Ligate the distal ECA and the CCA.

-

Make a small incision in the ECA stump.

-

Introduce the silicone-coated 4-0 monofilament suture into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by Laser Doppler flowmetry, confirms successful occlusion.

-

After the desired period of occlusion (e.g., 60 or 90 minutes), withdraw the filament to allow for reperfusion.

-

Suture the neck incision and allow the animal to recover from anesthesia.

Administration of Ro 8-4304

Route of Administration:

-

Intravenous (i.v.) injection: This is a common route for acute administration in stroke models, allowing for rapid systemic distribution. A catheter can be placed in the femoral or tail vein.

-

Intraperitoneal (i.p.) injection: Another common route, though absorption and peak plasma concentration may be slower compared to i.v.

Protocol for Intravenous Administration:

-

Prepare a stock solution of Ro 8-4304 in a suitable vehicle. The final concentration should be such that the required dose can be administered in a small volume (e.g., 1-2 ml/kg).

-

At the desired time point (e.g., 30 minutes after the onset of reperfusion), administer the calculated dose of Ro 8-4304 or vehicle via the indwelling catheter.

-

Flush the catheter with a small volume of saline to ensure complete delivery of the compound.

Assessment of Ischemic Damage and Functional Outcome

Infarct Volume Measurement (24 or 48 hours post-MCAO):

-

Euthanize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.

-

Carefully remove the brain and post-fix in 4% paraformaldehyde overnight.

-

Cryoprotect the brain in a sucrose (B13894) solution.

-

Cut coronal sections (e.g., 20 µm thick) using a cryostat.

-

Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) or cresyl violet.

-

Capture images of the stained sections and quantify the infarct area in each section using image analysis software.

-

Calculate the total infarct volume, often corrected for edema.

Neurological Function Assessment:

-

Modified Neurological Severity Score (mNSS): This is a composite score evaluating motor, sensory, balance, and reflex functions. The test is typically performed at baseline and at various time points post-MCAO (e.g., 1, 3, 7, and 14 days). Scores range from 0 (normal) to 18 (maximal deficit).

-

Cylinder Test: Assesses forelimb use asymmetry. The rat is placed in a transparent cylinder, and the number of times it rears and touches the wall with its impaired, unimpaired, or both forelimbs is recorded.

-

Adhesive Removal Test: Measures somatosensory deficit. A small adhesive sticker is placed on the paw of each forelimb, and the time to contact and remove the sticker is recorded.

Visualizations

Signaling Pathway of Excitotoxicity and Ro 8-4304 Intervention

References

Application Notes and Protocols for Ro 8-4304 Hydrochloride in Alcohol Dependence Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alcohol dependence is a chronic relapsing disorder characterized by a compulsion to seek and consume alcohol, loss of control in limiting intake, and the emergence of a negative emotional state during withdrawal. The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, plays a critical role in the neurobiology of alcohol dependence. Chronic alcohol exposure leads to an upregulation of NMDA receptors, contributing to withdrawal hyperexcitability and relapse. The GluN2B subunit of the NMDA receptor is of particular interest due to its involvement in synaptic plasticity and its high sensitivity to ethanol (B145695).

Ro 8-4304 Hydrochloride is a potent and selective antagonist of NMDA receptors containing the GluN2B subunit. While direct studies on Ro 8-4304 in alcohol dependence are limited, extensive research on other selective GluN2B antagonists, such as Ro 25-6981 and ifenprodil, provides a strong rationale for its use in investigating the mechanisms of alcohol dependence and as a potential therapeutic agent. These application notes provide a comprehensive guide for utilizing this compound in preclinical alcohol dependence research, with protocols and data extrapolated from studies on functionally similar compounds.

Mechanism of Action in Alcohol Dependence

Chronic exposure to alcohol leads to a compensatory upregulation of NMDA receptors, particularly those containing the GluN2B subunit.[1] During alcohol withdrawal, this enhanced NMDA receptor function contributes to excessive glutamate (B1630785) activity, leading to symptoms such as anxiety, seizures, and craving.[2] Ro 8-4304, by selectively blocking GluN2B-containing NMDA receptors, is hypothesized to normalize this glutamatergic hyperactivity. This antagonism is expected to reduce the severity of withdrawal symptoms and decrease alcohol-seeking behavior. The signaling pathway below illustrates the proposed mechanism.